1-Cyclopropyl-2,4,5-trifluorobenzene
Description
1-Cyclopropyl-2,4,5-trifluorobenzene is a fluorinated aromatic compound featuring a cyclopropyl substituent at the 1-position and fluorine atoms at the 2-, 4-, and 5-positions. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic influence of the cyclopropyl group, making it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C9H7F3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
1-cyclopropyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C9H7F3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
NXFMRWSRYLUZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyl-2,4,5-trifluorobenzene typically involves the following steps:
Preparation of 2,4,5-trifluorobenzene: This can be achieved through the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Cyclopropyl-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce quinones.
Scientific Research Applications
1-Cyclopropyl-2,4,5-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,4,5-trifluorobenzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. For example, some derivatives may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Structural and Substituent Differences
The primary distinction between 1-cyclopropyl-2,4,5-trifluorobenzene and its analogues lies in the substituent at the 1-position:
- 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6): Features a bromine atom instead of cyclopropyl. Bromine’s high electronegativity and leaving-group capability make it a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 4'-(trans-4-Decylcyclohexyl)-3,4,5-trifluorobiphenyl : Incorporates a decylcyclohexyl group, enhancing liquid crystalline properties due to its long alkyl chain and rigid biphenyl core .
Reactivity in Cross-Coupling Reactions
- Brominated Analogues : 1-Bromo-2,4,5-trifluorobenzene is extensively used in Pd-catalyzed Suzuki reactions to synthesize polyfluorinated biphenyls. For example, it reacts with arylboronic acids under conditions described in , yielding biaryl structures critical in pharmaceuticals and materials .
- However, it may act as a directing group or stabilize transition states in other reactions (e.g., C–H activation). Its electron-rich nature could also modulate electrophilic substitution patterns.
Physical and Chemical Properties
Research Findings and Implications
- Synthetic Utility : Brominated trifluorobenzenes are pivotal in constructing complex fluorinated architectures , whereas cyclopropyl variants may require alternative strategies, such as cyclopropanation of pre-functionalized benzene rings.
- Material Performance: Fluorine atoms enhance thermal and chemical stability in all analogues. The cyclopropyl group’s compact structure could improve packing efficiency in solid-state applications but may reduce solubility in nonpolar solvents compared to alkylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
